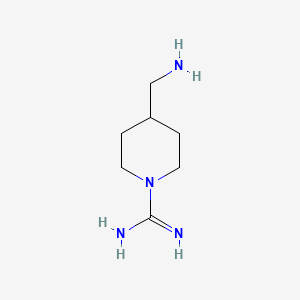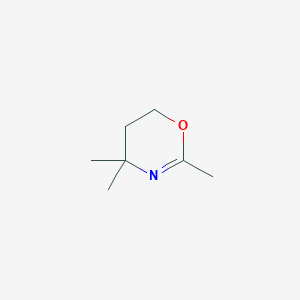
ethyl 4-(4-chlorophenyl)-2-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 4-(4-chlorophenyl)-2-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 4-(p-chlorophenyl)-2-ketobutanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-chlorophenyl)-2-oxobutanoate typically involves the esterification of 4-(p-chlorophenyl)-2-ketobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-(p-chlorophenyl)-2-ketobutanoic acid+ethanolacid catalystEthyl 4-(p-chlorophenyl)-2-ketobutanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 4-(4-chlorophenyl)-2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-(p-chlorophenyl)-2-ketobutanoic acid
Reduction: Ethyl 4-(p-chlorophenyl)-2-hydroxybutanoate
Substitution: Various esters or amides depending on the nucleophile used
Applications De Recherche Scientifique
ethyl 4-(4-chlorophenyl)-2-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of ethyl 4-(4-chlorophenyl)-2-oxobutanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Signal Transduction: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
ethyl 4-(4-chlorophenyl)-2-oxobutanoate can be compared with other similar compounds, such as:
Ethyl 4-(p-bromophenyl)-2-ketobutanoate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.
Ethyl 4-(p-methylphenyl)-2-ketobutanoate: Contains a methyl group instead of chlorine, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H13ClO3 |
|---|---|
Poids moléculaire |
240.68 g/mol |
Nom IUPAC |
ethyl 4-(4-chlorophenyl)-2-oxobutanoate |
InChI |
InChI=1S/C12H13ClO3/c1-2-16-12(15)11(14)8-5-9-3-6-10(13)7-4-9/h3-4,6-7H,2,5,8H2,1H3 |
Clé InChI |
VUMFPMBWHQNWKS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)CCC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(4-Aminophenyl)-7-iodothieno[3,2-c]pyridin-4-amine](/img/structure/B8744998.png)

![1-[2-(4-Pyridyl)ethyl]-4-benzamidopiperidine](/img/structure/B8745003.png)

![4-[2-(2-Chlorophenyl)ethyl]pyridine](/img/structure/B8745007.png)



